Valine, N-[(3-methylphenyl)sulfonyl]-
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Overview
Description
Valine, N-[(3-methylphenyl)sulfonyl]- is a compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . It is a derivative of valine, an essential amino acid, and contains a sulfonyl group attached to a 3-methylphenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- typically involves the reaction of valine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Valine, N-[(3-methylphenyl)sulfonyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Valine, N-[(3-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Valine, N-[(3-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Valine, N-[(3-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Valine, N-[(3-methylphenyl)sulfonyl]- can be compared with other similar compounds such as:
Valine, N-[(4-methylphenyl)sulfonyl]-: Similar structure but with a different position of the methyl group on the phenyl ring.
Valine, N-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and biological activities.
Uniqueness
The unique structure of Valine, N-[(3-methylphenyl)sulfonyl]- allows it to interact with specific molecular targets differently compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Valine, N-[(3-methylphenyl)sulfonyl]- is a derivative of the amino acid valine, modified with a sulfonyl group attached to a 3-methylphenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of Valine, N-[(3-methylphenyl)sulfonyl]- typically involves the reaction of valine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography.
Biological Activity
Valine, N-[(3-methylphenyl)sulfonyl]- has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that certain sulfonamide derivatives exhibit significant antimicrobial properties. Valine derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in treating infections .
- Anticancer Properties : In vitro studies have demonstrated that valine-derived compounds can inhibit the proliferation of cancer cell lines. For example, docking studies have indicated that these compounds may interact with specific cancer markers, leading to reduced cell viability .
- Enzyme Inhibition : The sulfonyl group in Valine, N-[(3-methylphenyl)sulfonyl]- allows for strong interactions with enzymes and proteins. This interaction can inhibit enzymatic activity, which may be beneficial for therapeutic applications targeting specific metabolic pathways.
The mechanism of action for Valine, N-[(3-methylphenyl)sulfonyl]- involves its interaction with biological targets at the molecular level. The sulfonyl group can form strong non-covalent interactions with amino acids in enzyme active sites or receptor binding sites, potentially altering their activity. This compound may interfere with cellular signaling pathways and metabolic processes, leading to various biological effects.
Comparative Analysis with Related Compounds
Valine, N-[(3-methylphenyl)sulfonyl]- can be compared to other similar compounds such as Valine, N-[(4-methylphenyl)sulfonyl]- and Valine, N-[(4-chlorophenyl)sulfonyl]-. These analogs differ mainly in the position and type of substituents on the phenyl ring:
Compound | Structure Variation | Biological Activity |
---|---|---|
Valine, N-[(3-methylphenyl)sulfonyl]- | 3-Methyl substituent | Antimicrobial; anticancer |
Valine, N-[(4-methylphenyl)sulfonyl]- | 4-Methyl substituent | Similar but varies in potency |
Valine, N-[(4-chlorophenyl)sulfonyl]- | 4-Chloro substituent | Different chemical properties |
The unique structure of Valine, N-[(3-methylphenyl)sulfonyl]- allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for further research and potential therapeutic applications .
Case Studies and Research Findings
- In Silico Studies : A study conducted on novel sulfonamide derivatives highlighted their cytotoxic potential against cancer cell lines. The IC50 values were determined using MCF-7 breast cancer cells compared to normal fibroblast cells .
- Biological Evaluation : Another research effort evaluated various valine-derived compounds for their antimicrobial effects. Results indicated that specific substitutions on the valine backbone significantly influenced their efficacy against bacterial strains .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
BWWCEFJLVLTEJB-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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